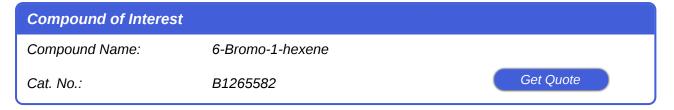


# Spectroscopic Profile of 6-Bromo-1-hexene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-1-hexene**, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **6-Bromo-1-hexene**.

## Table 1: <sup>1</sup>H NMR Data for 6-Bromo-1-hexene

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.88 - 5.74	m	1H	H-2
5.03 - 4.92	m	2H	H-1
3.41	t	2H	H-6
2.12	q	2H	H-3
1.89	р	2H	H-5
1.53	р	2H	H-4

m = multiplet, t = triplet, q = quartet, p = pentet

Table 2: 13C NMR Data for 6-Bromo-1-hexene

Solvent: CDCl<sub>3</sub>[1]

Chemical Shift (δ) ppm	Assignment
138.0	C-2
115.2	C-1
33.6	C-6
33.1	C-3
32.2	C-5
27.6	C-4

Table 3: Key IR Absorptions for 6-Bromo-1-hexene



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3077	=C-H stretch	Alkene
2941, 2860	C-H stretch	Alkane
1642	C=C stretch	Alkene
1439	CH <sub>2</sub> bend	Alkane
992, 912	=C-H bend (out-of-plane)	Alkene
640	C-Br stretch	Alkyl Halide

# Table 4: Mass Spectrometry Data for 6-Bromo-1-hexene

m/z	Relative Intensity	Proposed Fragment
164/162	Low	[M] <sup>+</sup> (Molecular Ion)
83	Moderate	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C₃H₅] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A solution of **6-Bromo-1-hexene** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: A 400 MHz NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.



 Acquisition Parameters: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds between scans. The spectral width is set to cover a range of 0-10 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A 100 MHz NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon atom.
- Acquisition Parameters: Due to the low natural abundance of the <sup>13</sup>C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is used.

## Infrared (IR) Spectroscopy

Sample Preparation: As **6-Bromo-1-hexene** is a liquid, the IR spectrum is typically obtained using the neat liquid. A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

#### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Method: The spectrum is recorded in transmission mode. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.
- Parameters: The spectrum is typically scanned over the range of 4000-400 cm<sup>-1</sup>. To improve the signal-to-noise ratio, 16-32 scans are co-added.

# **Mass Spectrometry (MS)**

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

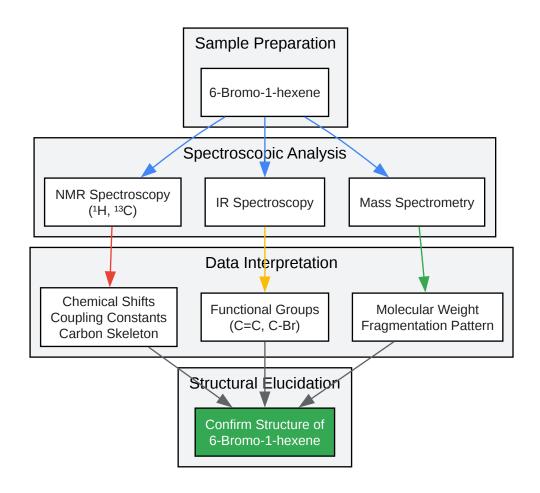
#### Ionization and Analysis:



- Ionization Method: Electron Ionization (EI) is typically used for this type of molecule.
- Electron Energy: A standard electron energy of 70 eV is used to ionize the sample and induce fragmentation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **6-Bromo-1-hexene**.





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## References

- 1. 6-Bromo-1-hexene(2695-47-8) 1H NMR spectrum [chemicalbook.com]
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